molecular formula C13H20O2 B12596741 Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate CAS No. 648894-37-5

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate

Cat. No.: B12596741
CAS No.: 648894-37-5
M. Wt: 208.30 g/mol
InChI Key: RFBFQUFZTGRYAS-UHFFFAOYSA-N
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Description

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate is a bicyclic ester derivative featuring a fused octahydro-4,7-methanoindene core with an ethyl carboxylate functional group. Its structure is characterized by a rigid bicyclic framework, which may influence its stereochemical behavior and reactivity in organic synthesis or pharmacological applications .

The compound’s core structure, octahydro-4,7-methanoindene, shares similarities with norbornane derivatives but differs in the bridging pattern and substitution. The ethyl ester group at the 4-position enhances its lipophilicity compared to carboxylic acid analogs, making it more suitable for applications requiring solubility in organic solvents .

Properties

CAS No.

648894-37-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

ethyl tricyclo[5.2.1.02,6]decane-1-carboxylate

InChI

InChI=1S/C13H20O2/c1-2-15-12(14)13-7-6-9(8-13)10-4-3-5-11(10)13/h9-11H,2-8H2,1H3

InChI Key

RFBFQUFZTGRYAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)C3C2CCC3

Origin of Product

United States

Preparation Methods

Grignard Addition Method

One effective method for synthesizing ethyl octahydro-4H-4,7-methanoindene-4-carboxylate involves the Grignard addition to octahydro-4,7-methanoindene derivatives. The following steps outline this process:

  • Reagents : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) is used as the Grignard reagent.

  • Reaction Setup : A 5-L three-necked flask is equipped with a mechanical stirrer and a cooling bath. Under nitrogen atmosphere, MeMgBr is added to THF while maintaining the temperature between 15-20°C.

  • Addition of Octahydro-4,7-methanoindene : Octahydro-4,7-methanoindene (approximately 649 g) is added over 3-4 hours.

  • Quenching : The reaction mixture is quenched with acetic acid after allowing the temperature to rise to 30°C.

  • Isolation : The organic layer is separated to obtain the crude product, which can be further purified through distillation or chromatography.

This method yields approximately 90% of the desired product based on the starting material used.

Hydroformylation Method

Another prominent method for preparing this compound involves hydroformylation:

  • Starting Material : The process begins with hexahydro-4,7-methanoindene isomers.

  • Catalyst : Carbonyl hydrido tris(triphenylphosphine)rhodium(I) serves as the catalyst.

  • Reaction Conditions : The reaction is conducted in a Zipper Clave under a syngas mixture of carbon monoxide and hydrogen at high pressure (300 psig) and elevated temperature (120°C).

  • Reaction Time : The reaction typically completes within 2.5 hours.

  • Product Isolation : After venting and purging with nitrogen, the crude product is distilled to yield a mixture of aldehydes including octahydro-4,7-methano-indene-5-acetaldehyde and its methyl derivative.

Summary of Preparation Methods

The following table summarizes the key aspects of the preparation methods discussed:

Method Key Reagents Reaction Conditions Yield (%) Notes
Grignard Addition Methyl magnesium bromide, THF 15-20°C addition; quench with acetic acid ~90 High yield; requires careful temperature control
Hydroformylation Carbonyl hydrido tris(triphenylphosphine)rhodium(I), syngas 300 psig pressure; 120°C for 2.5 hours ~88 Produces a mixture of aldehydes

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Fragrance Applications

Ethyl octahydro-4H-4,7-methanoindene-4-carboxylate is primarily recognized for its utility in the fragrance industry. It is employed to enhance the olfactory profile of various products:

  • Perfumes and Colognes : The compound contributes to creating complex fragrance formulations by imparting floral, fruity, and woody notes. Its use can elevate the overall scent experience in perfumes and colognes, making them more appealing to consumers .
  • Personal Care Products : This compound is also utilized in personal care items such as soaps, shower gels, shampoos, and lotions. It helps in masking undesirable odors and enhancing the sensory attributes of these products .
  • Household Products : this compound can be found in air fresheners and fabric care products. Its ability to provide long-lasting fragrance makes it suitable for use in cleaning agents like detergents and surface cleaners .

Fragrance Formulation Study

A study demonstrated that the incorporation of this compound into a fragrance formulation significantly enhanced its olfactory complexity. The addition of this compound provided sweet and green notes that complemented other fragrance ingredients .

Cleaning Product Efficacy

Research has shown that cleaning products formulated with this compound not only mask unpleasant odors but also contribute to a more pleasant user experience during household chores. The compound's stability in various pH conditions allows it to maintain its efficacy over time .

Mechanism of Action

The mechanism by which ethyl octahydro-4H-4,7-methanoindene-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Octahydro-4H-4,7-Methanoindene-4,5-Dicarboxylic Acid

  • Structure : Differs by having two carboxylic acid groups at positions 4 and 5 instead of an ethyl ester.
  • Properties : Higher polarity and water solubility due to the presence of carboxylic acid groups. Likely less volatile than the ethyl ester derivative.
  • Applications : Primarily used as a precursor for synthesizing esters or amides. Its dicarboxylic nature makes it suitable for coordination chemistry or polymer synthesis .
Property Ethyl Octahydro-4H-4,7-Methanoindene-4-carboxylate Octahydro-4H-4,7-Methanoindene-4,5-Dicarboxylic Acid
Functional Groups Ethyl ester Two carboxylic acids
Polarity Moderate High
Solubility Organic solvents Water (partial)
Applications Synthetic intermediate, potential bioactivity Coordination chemistry, polymer precursors

Adamantane Derivatives (e.g., 1,3-Dimethyladamantane)

  • Structure: Adamantane’s diamondoid framework contrasts with the bicyclic methanoindene system.
  • Properties : Higher thermal stability and rigidity due to the adamantane structure. Lacks ester groups, resulting in lower reactivity in esterification or hydrolysis.
  • Applications : Widely used in drug design (e.g., antiviral agents) and materials science due to their stability .

Ethyl Esters with Aromatic Substituents (e.g., Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate)

  • Structure: Incorporates an aromatic indeno-pyridine ring system and a chlorophenyl group, unlike the purely aliphatic methanoindene core.
  • The chlorine substituent increases electronegativity and may influence binding affinity in pharmacological contexts.
  • Applications : Investigated for medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity .
Property This compound Ethyl 4-(4-Chlorophenyl)-Indenopyridine Ester
Core Structure Aliphatic bicyclic Aromatic heterocyclic
Molecular Weight Lower Higher
Bioactivity Potential Limited data Antimicrobial, enzyme inhibition
Synthetic Use Intermediate for functionalization Targeted drug design

Research Findings and Gaps

  • Structural Insights: The rigid bicyclic framework of this compound may confer stereochemical advantages in catalysis or chiral synthesis, but empirical studies are lacking .

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